molecular formula C17H26INO3 B5624996 3-(3,4-dihydro-1H-isochromene-1-carbonyloxy)butyl-trimethylazanium;iodide

3-(3,4-dihydro-1H-isochromene-1-carbonyloxy)butyl-trimethylazanium;iodide

Cat. No.: B5624996
M. Wt: 419.3 g/mol
InChI Key: APXXQNUKHHFHTG-UHFFFAOYSA-M
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Description

3-(3,4-dihydro-1H-isochromene-1-carbonyloxy)butyl-trimethylazanium;iodide is a complex organic compound with a unique structure that combines elements of isochromene and quaternary ammonium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-1H-isochromene-1-carbonyloxy)butyl-trimethylazanium;iodide typically involves multiple steps:

    Formation of 3,4-dihydro-1H-isochromene-1-carboxylic acid: This can be achieved through the hydrogenation of isochromene-1-carboxylic acid under specific conditions.

    Esterification: The carboxylic acid group is then esterified with butanol to form the corresponding ester.

    Quaternization: The ester is reacted with trimethylamine to introduce the quaternary ammonium group.

    Iodide Exchange: Finally, the compound is treated with an iodide source to form the iodide salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-1H-isochromene-1-carbonyloxy)butyl-trimethylazanium;iodide can undergo various chemical reactions, including:

    Oxidation: The isochromene moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide (OH-) or halides (Cl-, Br-) can be used under mild conditions.

Major Products

    Oxidation: Isochromene ketones or aldehydes.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Various substituted quaternary ammonium salts.

Scientific Research Applications

3-(3,4-dihydro-1H-isochromene-1-carbonyloxy)butyl-trimethylazanium;iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-1H-isochromene-1-carbonyloxy)butyl-trimethylazanium;iodide involves its interaction with specific molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins or cell membranes, potentially disrupting normal cellular functions. The isochromene moiety may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-1H-isochromene-1-carboxylic acid
  • Isochroman-3-carboxylic acid
  • Isochroman-4-ol

Uniqueness

What sets 3-(3,4-dihydro-1H-isochromene-1-carbonyloxy)butyl-trimethylazanium;iodide apart is its combination of the isochromene structure with a quaternary ammonium group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isochromene-1-carbonyloxy)butyl-trimethylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26NO3.HI/c1-13(9-11-18(2,3)4)21-17(19)16-15-8-6-5-7-14(15)10-12-20-16;/h5-8,13,16H,9-12H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXXQNUKHHFHTG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC[N+](C)(C)C)OC(=O)C1C2=CC=CC=C2CCO1.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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